molecular formula C17H25N3O4S B12484038 1-Cycloheptyl-4-[(4-nitrophenyl)sulfonyl]piperazine

1-Cycloheptyl-4-[(4-nitrophenyl)sulfonyl]piperazine

Cat. No.: B12484038
M. Wt: 367.5 g/mol
InChI Key: VNXZLPUNMNWAEF-UHFFFAOYSA-N
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Description

1-Cycloheptyl-4-[(4-nitrophenyl)sulfonyl]piperazine is a chemical compound with the molecular formula C17H25N3O4S and a molecular weight of 367.46 g/mol This compound features a piperazine ring substituted with a cycloheptyl group and a 4-nitrophenylsulfonyl group

Preparation Methods

The synthesis of 1-Cycloheptyl-4-[(4-nitrophenyl)sulfonyl]piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these intermediates with PhSH followed by selective intramolecular cyclization yields the desired piperazine derivatives. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

1-Cycloheptyl-4-[(4-nitrophenyl)sulfonyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

    Reduction: The nitro group can be reduced to an amine using common reducing agents like hydrogen in the presence of a catalyst.

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Cycloheptyl-4-[(4-nitrophenyl)sulfonyl]piperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: Its derivatives are studied for potential biological activities.

    Medicine: It may serve as a lead compound for the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cycloheptyl-4-[(4-nitrophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The nitrophenylsulfonyl group can interact with biological molecules, potentially inhibiting or modifying their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-Cycloheptyl-4-[(4-nitrophenyl)sulfonyl]piperazine can be compared with other piperazine derivatives, such as:

    1-Cycloheptyl-4-[(2-nitrophenyl)sulfonyl]piperazine: Similar structure but with a different position of the nitro group.

    1-Cycloheptyl-4-[(4-chlorophenyl)sulfonyl]piperazine: Substitution of the nitro group with a chlorine atom.

These similar compounds highlight the unique properties of this compound, particularly its specific substitution pattern and potential reactivity.

Properties

IUPAC Name

1-cycloheptyl-4-(4-nitrophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4S/c21-20(22)16-7-9-17(10-8-16)25(23,24)19-13-11-18(12-14-19)15-5-3-1-2-4-6-15/h7-10,15H,1-6,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXZLPUNMNWAEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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